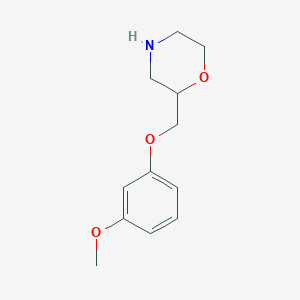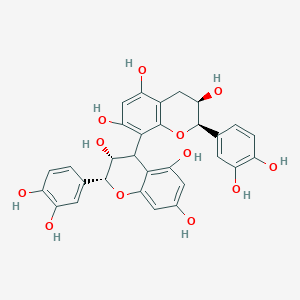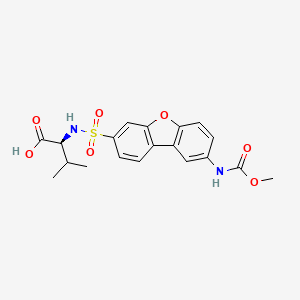![molecular formula C9H21N2O2+ B10826002 [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium](/img/structure/B10826002.png)
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium is a quaternary ammonium compound with a complex structure that includes an ethoxy group, an oxo group, and a propylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 3-oxopropanoate and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide to facilitate the nucleophilic substitution.
Procedure: Ethyl 3-oxopropanoate is reacted with dimethylamine in an anhydrous solvent like ethanol. The mixture is heated to reflux, allowing the formation of the intermediate compound.
Quaternization: The intermediate is then quaternized using an alkylating agent such as ethyl iodide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction parameters such as temperature, pressure, and reactant feed rates.
Purification: Employing techniques like distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium: vs. : The methoxy variant has different solubility and reactivity profiles.
This compound: vs. : The methyl variant shows different steric and electronic effects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H21N2O2+ |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium |
InChI |
InChI=1S/C9H21N2O2/c1-5-11(3,4)10-8-7-9(12)13-6-2/h10H,5-8H2,1-4H3/q+1 |
Clé InChI |
FFDQFVOPLNEVBV-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](C)(C)NCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


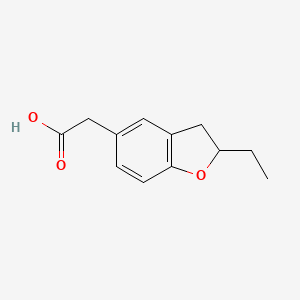
![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)

![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
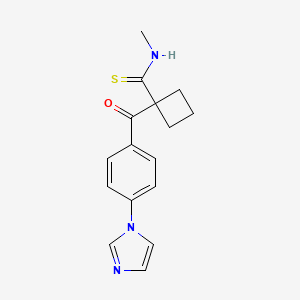
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)
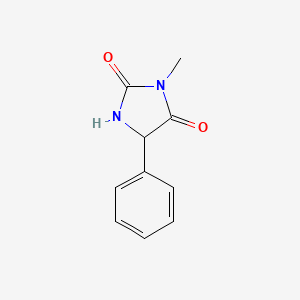
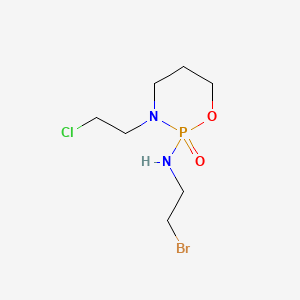
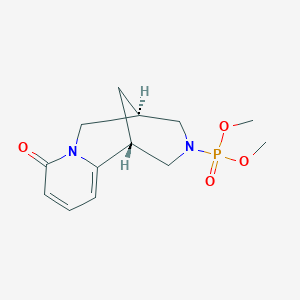
![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)
